molecular formula C9H16O B13472014 (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol CAS No. 7106-01-6

(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol

Cat. No.: B13472014
CAS No.: 7106-01-6
M. Wt: 140.22 g/mol
InChI Key: JLHGMGQPZNWAHH-UHFFFAOYSA-N
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Description

(2-Methylbicyclo[221]heptan-2-yl)methanol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene or its derivatives.

    Hydroboration-Oxidation: One common method involves the hydroboration of norbornene followed by oxidation to yield the desired alcohol.

    Reaction Conditions: The hydroboration step is usually carried out using diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) at low temperatures. The oxidation step involves hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.

Major Products

    Oxidation: Yields ketones or aldehydes.

    Reduction: Produces hydrocarbons.

    Substitution: Forms halides or other substituted derivatives.

Scientific Research Applications

(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Used in the development of new materials with specific properties.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A related bicyclic compound with similar structural features.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different substitution pattern.

    2-Methylenenorbornane: A compound with a similar bicyclic structure but different functional groups.

Uniqueness

(2-Methylbicyclo[22

Properties

CAS No.

7106-01-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(2-methyl-2-bicyclo[2.2.1]heptanyl)methanol

InChI

InChI=1S/C9H16O/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8,10H,2-6H2,1H3

InChI Key

JLHGMGQPZNWAHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1C2)CO

Origin of Product

United States

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